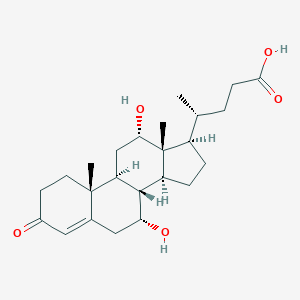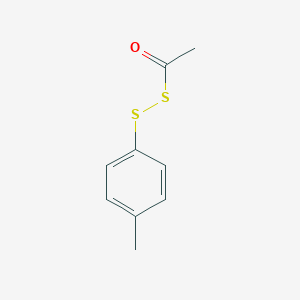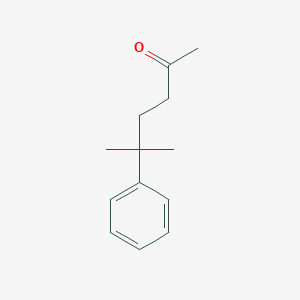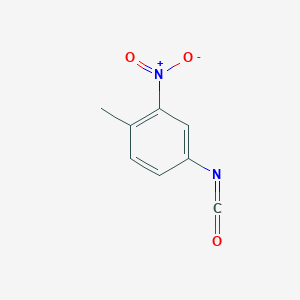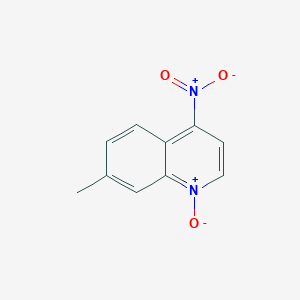
7-Methyl-4-nitroquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-nitroquinoline 1-oxide (also known as 4-NQO) is a potent mutagen and carcinogen that has been extensively used in scientific research to induce DNA damage and study the mechanisms of carcinogenesis. It is a yellow crystalline compound with the molecular formula C10H7N3O2 and a molecular weight of 209.18 g/mol.
Mecanismo De Acción
4-NQO is a potent mutagen that induces DNA damage by forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 4-NQO has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
4-NQO has been shown to induce a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and alter gene expression. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-NQO in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the effects of DNA damage on cellular processes and the development of cancer. However, one of the main limitations of using 4-NQO is its toxicity. It can be harmful to both humans and animals, and precautions must be taken when handling and disposing of the compound.
Direcciones Futuras
There are several potential future directions for the use of 4-NQO in scientific research. One area of interest is the development of new drugs that can target the DNA damage response pathway. Another area of interest is the use of 4-NQO in combination with other compounds to study synergistic effects on DNA damage and cancer development. Additionally, the use of 4-NQO in animal models of cancer could provide valuable insights into the mechanisms of carcinogenesis and potential treatments.
Métodos De Síntesis
4-NQO can be synthesized through the nitration of 7-methylquinoline using a mixture of nitric and sulfuric acid. The resulting nitro derivative is then oxidized using potassium permanganate to yield 4-NQO.
Aplicaciones Científicas De Investigación
4-NQO has been widely used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is particularly useful in studying the effects of DNA damage on cellular processes and the development of cancer. Its ability to induce DNA damage has also been used to study the repair mechanisms of DNA and the role of specific genes in the process.
Propiedades
Número CAS |
14753-13-0 |
|---|---|
Nombre del producto |
7-Methyl-4-nitroquinoline 1-oxide |
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
7-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8-9(12(14)15)4-5-11(13)10(8)6-7/h2-6H,1H3 |
Clave InChI |
MEQZPIUNLKFFEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
SMILES canónico |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
Otros números CAS |
14753-13-0 |
Sinónimos |
7-Methyl-4-nitroquinoline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



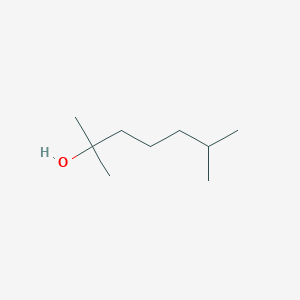
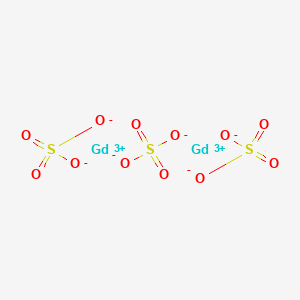
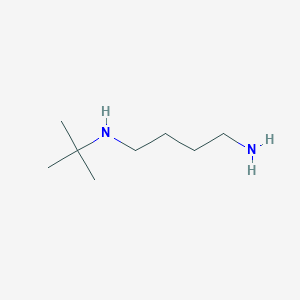
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
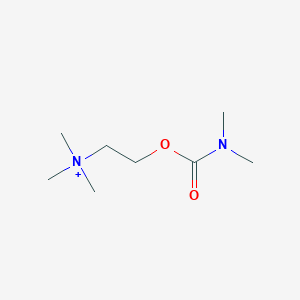
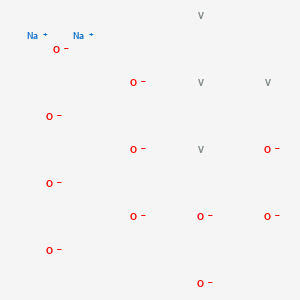
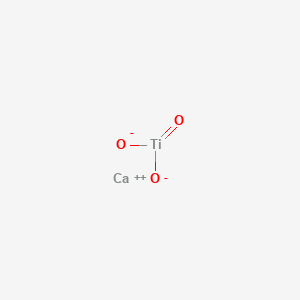
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)

